molecular formula C16H22N2O4 B4723199 2,4-dimethoxy-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzamide

2,4-dimethoxy-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzamide

Cat. No.: B4723199
M. Wt: 306.36 g/mol
InChI Key: PYZKMDHMRLGSCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DOPB is a benzamide derivative that was first synthesized in the 1980s. It is a white crystalline powder that is soluble in organic solvents such as methanol and ethanol. DOPB has been used in various scientific studies as a research tool due to its ability to interact with specific receptors in the brain and other tissues.

Mechanism of Action

The exact mechanism of action of DOPB is not fully understood, but it is believed to interact with sigma-1 receptors in the brain and other tissues. Sigma-1 receptors are involved in the regulation of various physiological processes, including pain perception, mood regulation, and memory formation. DOPB has been shown to modulate the activity of sigma-1 receptors, which may contribute to its effects on these processes.
Biochemical and Physiological Effects:
DOPB has been shown to have various biochemical and physiological effects, including the modulation of sigma-1 receptor activity, the inhibition of voltage-gated sodium channels, and the reduction of inflammatory responses. These effects may contribute to its potential therapeutic applications in various diseases, including neuropathic pain, depression, and neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

DOPB has several advantages for lab experiments, including its high purity and stability, its ability to interact with specific receptors, and its potential therapeutic applications. However, there are also some limitations to its use, including its relatively high cost, the need for specialized equipment for synthesis and purification, and the potential for off-target effects.

Future Directions

There are several potential future directions for research on DOPB, including the development of more efficient synthesis methods, the investigation of its potential therapeutic applications in various diseases, and the exploration of its effects on other physiological processes beyond sigma-1 receptor modulation. Additionally, further studies are needed to fully understand the mechanism of action of DOPB and its potential off-target effects.
In conclusion, DOPB is a synthetic compound that has been widely used in scientific research due to its unique chemical properties. It has potential therapeutic applications in various diseases, including neuropathic pain, depression, and neurodegenerative disorders. However, further research is needed to fully understand its mechanism of action and potential off-target effects.

Scientific Research Applications

DOPB has been used in various scientific studies as a research tool due to its ability to interact with specific receptors in the brain and other tissues. It has been shown to have affinity for sigma-1 receptors, which are involved in the regulation of various physiological processes such as pain perception, mood regulation, and memory formation. DOPB has also been used as a ligand for imaging studies to visualize sigma-1 receptors in vivo.

Properties

IUPAC Name

2,4-dimethoxy-N-[3-(2-oxopyrrolidin-1-yl)propyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O4/c1-21-12-6-7-13(14(11-12)22-2)16(20)17-8-4-10-18-9-3-5-15(18)19/h6-7,11H,3-5,8-10H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYZKMDHMRLGSCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NCCCN2CCCC2=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.